Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-galactopyranoside
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Overview
Description
Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-galactopyranoside: is a complex carbohydrate derivative. It is a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond. This compound is often used in biochemical research due to its unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-galactopyranoside typically involves multiple steps. One common method includes the protection of hydroxyl groups, glycosylation reactions, and subsequent deprotection steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve automated processes and stringent quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can affect the glycosidic bond or other functional groups.
Substitution: This can occur at the acetamido group or the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure specific reactions occur.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-galactopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoproteins.
Biology: It serves as a probe to study carbohydrate-protein interactions and cellular processes involving glycosylation.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It is used in the production of various biochemical reagents and diagnostic tools.
Mechanism of Action
The mechanism of action of Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in glycosylation processes. It can modulate these pathways by acting as a substrate or inhibitor, thereby affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside
- Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactofuranosyl)-a-D-glucopyranoside
Uniqueness
Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of both acetamido and benzyl groups. These structural features confer distinct biological activities and make it a valuable tool in biochemical research.
Properties
Molecular Formula |
C21H31NO11 |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-[4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C21H31NO11/c1-10(25)22-14-16(27)19(33-21-18(29)17(28)15(26)12(7-23)31-21)13(8-24)32-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25) |
InChI Key |
SYUTXOZIXYNPMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
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